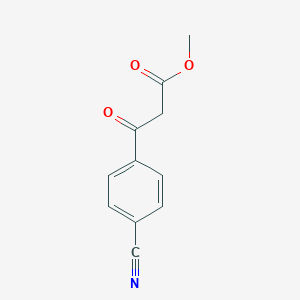

Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-cyanophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)6-10(13)9-4-2-8(7-12)3-5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWWAGHOXGSRRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374101 | |

| Record name | methyl 3-(4-cyanophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101341-45-1 | |

| Record name | methyl 3-(4-cyanophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 101341-45-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each atom, allowing chemists to piece together the molecular puzzle.

¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their electronic environments, and their proximity to other protons in Methyl 3-(4-cyanophenyl)-3-oxopropanoate.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the aromatic protons on the cyanophenyl ring, the methylene (B1212753) (-CH₂-) protons, and the methyl (-OCH₃) protons of the ester group. The aromatic protons would likely appear as a set of doublets in the downfield region (typically δ 7.0-8.0 ppm) due to their deshielding by the aromatic ring current and the electron-withdrawing cyano and carbonyl groups. The methylene protons, situated between two carbonyl groups, would also be expected in a relatively downfield position, likely as a singlet. The methyl protons of the ester group would appear as a sharp singlet in the upfield region (typically δ 3.5-4.0 ppm). The integration of these signals would confirm the ratio of protons in the molecule.

A representative, though hypothetical, data table is presented below to illustrate the expected ¹H NMR data.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.10 | Doublet | 2H | Aromatic protons ortho to CN |

| ~ 7.85 | Doublet | 2H | Aromatic protons meta to CN |

| ~ 4.05 | Singlet | 2H | -CH₂- |

| ~ 3.75 | Singlet | 3H | -OCH₃ |

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. For this compound, one would anticipate signals for each of the 11 carbon atoms, though some may overlap depending on the solvent and instrument resolution.

Key expected signals would include those for the two carbonyl carbons (the ketone and the ester) at the most downfield positions (δ > 160 ppm). The aromatic carbons would resonate in the δ 110-140 ppm range, with the carbon attached to the cyano group and the ipso-carbon attached to the carbonyl group showing distinct chemical shifts. The nitrile carbon itself would also have a characteristic chemical shift. The methylene carbon and the methoxy (B1213986) carbon would appear at the most upfield positions.

A hypothetical data table illustrating the expected ¹³C NMR data is provided below.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 192 | Ketone C=O |

| ~ 167 | Ester C=O |

| ~ 138 | Aromatic C-CO |

| ~ 133 | Aromatic C-H |

| ~ 129 | Aromatic C-H |

| ~ 118 | Cyano C≡N |

| ~ 116 | Aromatic C-CN |

| ~ 53 | -OCH₃ |

| ~ 45 | -CH₂- |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

ESI-HRMS is a soft ionization technique that would be ideal for determining the precise molecular weight of this compound. This technique would ionize the molecule, typically by protonation to form the [M+H]⁺ ion or adduction with sodium to form [M+Na]⁺. High-resolution analysis would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₁H₉NO₃).

LC/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be invaluable for confirming the purity of a sample of this compound. The liquid chromatograph would separate the target compound from any impurities, and the mass spectrometer would then provide the molecular weight of each separated component, confirming the identity of the main peak as the desired product.

For a compound with sufficient volatility and thermal stability, GC-MS offers another powerful analytical approach. The gas chromatograph separates volatile compounds, and the mass spectrometer detects and identifies them based on their mass spectra. The electron ionization (EI) typically used in GC-MS is a higher-energy technique that causes fragmentation of the molecule. The resulting fragmentation pattern is a unique "fingerprint" that can be used to confirm the structure of the compound. For this compound, characteristic fragments would likely arise from the cleavage of the ester group, the loss of carbon monoxide, and fragmentation of the cyanophenyl ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is an indispensable tool for identifying the various functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a characteristic spectrum is produced that acts as a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The presence of a cyano group (C≡N) is typically confirmed by a sharp, intense absorption in the region of 2240-2220 cm⁻¹. The carbonyl (C=O) stretching vibrations of the ketone and the methyl ester are expected to appear as strong bands in the region of 1750-1680 cm⁻¹. The aromatic phenyl ring will give rise to characteristic C=C stretching vibrations between 1600 and 1450 cm⁻¹, as well as C-H stretching and bending vibrations. The C-O stretching of the ester group will also produce strong signals.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100-3000 | Medium | C-H Stretch | Aromatic |

| ~2960-2850 | Medium | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~2230 | Strong, Sharp | C≡N Stretch | Cyano |

| ~1740 | Strong | C=O Stretch | Ester |

| ~1690 | Strong | C=O Stretch | Ketone |

| ~1600, ~1500 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Ester |

| ~840 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted Aromatic |

This table is a prediction based on spectroscopic data from analogous compounds and general FT-IR correlation tables.

Electronic Spectroscopy for Chromophore Analysis

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable information about the electronic structure of a molecule by probing the electronic transitions between different energy levels. This technique is especially useful for characterizing compounds containing chromophores—parts of a molecule that absorb light in the UV-Vis range.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is anticipated to show distinct absorption bands arising from the electronic transitions within its chromophoric systems, primarily the 4-cyanophenyl ketone moiety. The conjugated system formed by the benzene (B151609) ring, the carbonyl group, and the cyano group is expected to give rise to intense π→π* transitions. A weaker n→π* transition associated with the non-bonding electrons of the carbonyl oxygen is also expected.

Based on data from structurally related compounds, such as Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, the π→π* transitions are predicted to occur in the range of 250-270 nm. mdpi.com The n→π* transition of the cyano group may also contribute to the absorption profile. mdpi.com The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

Table 2: Predicted UV-Vis Spectral Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore | Solvent |

| ~260 | High | π→π | 4-cyanophenyl ketone | Methanol/Ethanol (B145695) |

| ~270 | High | n→π | Carbonyl, Cyano | Methanol/Ethanol |

This table is a prediction based on spectroscopic data from analogous compounds. mdpi.com

Chemical Transformations and Synthetic Utility in Organic Synthesis

Reactivity of the β-Ketoester Moiety as a Multifunctional Synthon

The β-ketoester moiety in Methyl 3-(4-cyanophenyl)-3-oxopropanoate is a versatile functional group, rendering the molecule a valuable synthon in organic synthesis. The presence of both a ketone and an ester group, separated by a methylene (B1212753) group, allows for a wide range of chemical transformations.

Reactions Involving the Ester Functionality

The methyl ester group of this compound can undergo several characteristic reactions of esters.

Transesterification: This reaction involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, treatment with ethanol (B145695) would yield the corresponding ethyl ester, Ethyl 3-(4-cyanophenyl)-3-oxopropanoate. This process is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(4-cyanophenyl)-3-oxopropanoic acid, under either acidic or basic conditions. chemspider.com Basic hydrolysis, often termed saponification, is typically irreversible due to the formation of the carboxylate salt. Subsequent acidification is required to obtain the free carboxylic acid.

Decarboxylation: A key reaction of β-ketoesters is their ability to undergo decarboxylation upon heating, particularly after hydrolysis of the ester to the corresponding β-keto acid. The mechanism proceeds through a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone, 4-acetylbenzonitrile. This reaction provides a straightforward method for the synthesis of methyl ketones.

Table 1: Key Reactions of the Ester Functionality

| Reaction Type | Reactants | Major Product |

| Transesterification | Ethanol, Acid/Base Catalyst | Ethyl 3-(4-cyanophenyl)-3-oxopropanoate |

| Hydrolysis | H₂O, Acid or Base | 3-(4-cyanophenyl)-3-oxopropanoic acid |

| Decarboxylation | Heat (following hydrolysis) | 4-Acetylbenzonitrile |

Reactions Involving the Ketone Functionality

The ketone carbonyl group in this compound is susceptible to nucleophilic attack and can participate in various condensation reactions.

Condensation Reactions: The active methylene group flanked by the two carbonyl groups is acidic and can be readily deprotonated by a base to form a stable enolate. This enolate is a powerful nucleophile and can participate in a variety of condensation reactions, which are fundamental in the construction of more complex molecular architectures.

Knoevenagel Condensation: The enolate can react with aldehydes and ketones in a Knoevenagel condensation to form α,β-unsaturated compounds.

Hantzsch Pyridine (B92270) Synthesis: In the Hantzsch pyridine synthesis, the β-ketoester condenses with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt to form dihydropyridines, which can then be oxidized to pyridines.

Biginelli Reaction: The Biginelli reaction involves the one-pot condensation of the β-ketoester, an aldehyde, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or thiones, which are a class of compounds with significant pharmacological interest.

Synthesis of Heterocycles: The difunctional nature of the β-ketoester makes it an excellent precursor for the synthesis of various five- and six-membered heterocyclic rings.

Pyrazoles: Reaction with hydrazine (B178648) derivatives leads to the formation of pyrazoles. The initial condensation typically occurs at the ketone carbonyl, followed by cyclization and dehydration.

Isoxazoles: Similarly, condensation with hydroxylamine (B1172632) furnishes isoxazoles. mdpi.com

Table 2: Heterocycle Synthesis from the β-Ketoester Moiety

| Reactant | Resulting Heterocycle |

| Hydrazine (or its derivatives) | Pyrazole (B372694) |

| Hydroxylamine | Isoxazole |

| Urea/Thiourea and an Aldehyde | Dihydropyrimidine/thione |

| Aldehyde and Ammonia | Dihydropyridine (B1217469)/Pyridine |

Mechanistic Insights into Enolization and Tautomerism

This compound exists as an equilibrium mixture of its keto and enol tautomers. mdpi.comresearchgate.net This keto-enol tautomerism is a fundamental property of β-dicarbonyl compounds and significantly influences their reactivity. masterorganicchemistry.com

The keto form contains the conventional ketone and ester functional groups. The enol form is characterized by a carbon-carbon double bond and a hydroxyl group (enol), which is conjugated with the ester carbonyl. The equilibrium position is sensitive to various factors, including the solvent, temperature, and the electronic nature of the substituents. mdpi.comnih.gov

Spectroscopic Evidence: The presence of both tautomers can be readily observed and quantified using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. ed.gov

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the keto form typically shows a signal for the methylene protons (α-protons) between the two carbonyls. The enol form, on the other hand, will exhibit a characteristic signal for the enolic proton and the vinylic proton. The ratio of the integration of these signals provides the equilibrium constant for the tautomerization.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will also show distinct signals for the carbonyl carbons and the α-carbon in both the keto and enol forms. mdpi.com

IR Spectroscopy: The IR spectrum of the keto form will show characteristic C=O stretching frequencies for both the ketone and the ester. The enol form will display a C=C stretching band and a broad O-H stretching band, often shifted to lower frequency due to intramolecular hydrogen bonding.

The electron-withdrawing nature of the 4-cyanophenyl group is expected to influence the acidity of the α-protons and thus the position of the keto-enol equilibrium.

Transformations Involving the Pendant Cyano Group

The cyano (nitrile) group attached to the phenyl ring offers another site for chemical modification, further expanding the synthetic utility of this compound.

Formation of Amidoximes from Nitrile Moieties

A significant transformation of the nitrile group is its conversion to an amidoxime (B1450833) (N'-hydroxycarbamimidamide). This is typically achieved by the reaction of the nitrile with hydroxylamine. This reaction is of considerable interest as amidoximes are important precursors for the synthesis of various heterocyclic compounds, particularly 1,2,4-oxadiazoles, and are also recognized as bioisosteres of carboxylic acids in medicinal chemistry.

The synthesis of N'-hydroxy-4-(1H-pyrrol-1-yl)benzimidamide from the corresponding benzonitrile (B105546) has been reported, providing a strong precedent for the conversion of the cyano group in this compound to the corresponding amidoxime, N'-hydroxy-4-(3-methoxy-1,3-dioxopropyl)benzimidamide, upon reaction with hydroxylamine.

Hydrolysis and Derivatization Pathways of the Nitrile Functionality

The nitrile group can be hydrolyzed to either an amide or a carboxylic acid under aqueous conditions, with the outcome depending on the reaction conditions.

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid, such as hydrochloric acid or sulfuric acid, leads to the formation of the corresponding carboxylic acid, 4-(3-methoxy-1,3-dioxopropyl)benzoic acid, and the ammonium salt of the acid used. The reaction proceeds via the initial formation of a primary amide, which is then further hydrolyzed to the carboxylic acid.

Base-Catalyzed Hydrolysis: Treatment with an aqueous base, such as sodium hydroxide (B78521), followed by heating, also results in the hydrolysis of the nitrile. Initially, a primary amide is formed, which is then hydrolyzed to the carboxylate salt. Acidification of the reaction mixture is necessary to protonate the carboxylate and obtain the free carboxylic acid.

These hydrolysis reactions provide a pathway to convert the cyano group into other important functionalities, thereby increasing the molecular diversity accessible from this compound.

Cyclization Reactions and Heterocycle Synthesis Applications

The structural features of this compound make it an ideal precursor for the construction of various heterocyclic systems, which are core components of many pharmaceutical agents and biologically active compounds.

Dihydrofurans are significant structural motifs found in numerous natural products with notable biological activities. nih.gov The synthesis of dihydrofuran derivatives can be achieved through oxidative radical cyclization reactions. This process typically involves the reaction of a β-dicarbonyl compound, such as this compound, with an unsaturated system in the presence of a metal salt capable of single electron transfer, like manganese(III) acetate (B1210297) (Mn(OAc)₃). nih.gov

In this transformation, the enol form of the β-ketoester reacts with Mn(OAc)₃ to generate an α-carbon radical. This radical then adds to an alkene, initiating a cyclization cascade that ultimately forms the dihydrofuran ring. The reaction is often regioselective, with the cyclization occurring preferentially at one of the unsaturated sites if multiple are present. nih.gov

Table 1: Representative Conditions for Dihydrofuran Synthesis via Oxidative Radical Cyclization

| Reactant 1 | Reactant 2 | Reagent | Conditions | Product Type |

| β-Dicarbonyl Compound | Alkene | Mn(OAc)₃ | Varies | Dihydrofuran Derivative |

Pyrimidine (B1678525) rings are fundamental components of nucleobases and are prevalent in a vast number of synthetic drugs. The dicarbonyl nature of this compound allows it to undergo condensation reactions with various dinucleophiles to form six-membered heterocyclic rings. Annulation with compounds containing a urea or thiourea moiety, for instance, can lead to the formation of pyrimidine-2,4-dione or 2-thioxo-pyrimidine-4-one derivatives, respectively. These reactions are typically catalyzed by an acid or base and proceed through an initial condensation followed by cyclization and dehydration.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest due to their wide spectrum of biological activities, including anticancer and kinase inhibitory effects. nih.gov The synthesis of these scaffolds can be achieved by reacting this compound with substituted aminopyrazoles.

The reaction sequence generally involves an initial condensation between the amino group of the pyrazole and one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration to afford the fused pyrazolo[1,5-a]pyrimidine (B1248293) system. The specific substitution pattern on the resulting heterocycle can be controlled by the choice of substituents on both the aminopyrazole and the β-ketoester precursor. Docking studies of similar pyrazolo[3,4-d]pyrimidine derivatives have shown that the nitrogen atoms of the pyrimidine and pyrazole rings can form crucial hydrogen bonding interactions with biological targets like the ATP-binding site of EGFR-TK. nih.gov

Table 2: Examples of Bioactive Pyrazolo-pyrimidine Scaffolds

| Scaffold | Biological Target/Activity | Reference |

| Pyrazolo[3,4-d]pyrimidine | Kinase Inhibitors (e.g., SRC family) | nih.gov |

| 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Antitumor (Breast and Lung Cancer Cell Lines), EGFR-TK Inhibition | nih.govsigmaaldrich.com |

Derivatization Strategies for Enhanced Molecular Diversity

The reactivity of the keto and ester groups in this compound allows for a variety of derivatization strategies, leading to the generation of diverse molecular libraries.

The conversion of the ester functionality of this compound into an amide provides access to β-ketoamides. These motifs are not only present in many biologically active molecules but also serve as versatile synthetic intermediates. researchgate.net Direct amidation can be achieved by reacting the β-ketoester with a primary or secondary amine, often requiring elevated temperatures or the use of a catalyst.

Recent advances have focused on developing milder and more efficient amidation protocols. nih.gov For instance, oxidative amidation methods using various catalysts and oxidants have been developed. organic-chemistry.org Another approach involves the transformation of N-Boc amides using 1,1-diborylalkanes, which can generate enolate intermediates that are subsequently trapped to form β-ketoamides. nih.gov This method has been shown to tolerate a range of functional groups. nih.gov

The prochiral nature of the β-keto group in this compound allows for enantioselective transformations, such as asymmetric reduction or hydrogenation, to produce chiral β-hydroxy esters. These reactions are typically carried out using chiral catalysts, such as transition metal complexes with chiral ligands (e.g., Ru-BINAP) or enzymes (e.g., ketoreductases). The resulting enantiomerically enriched β-hydroxy esters are valuable chiral building blocks for the synthesis of complex molecules, including pharmaceuticals and natural products. The stereochemical outcome of these reactions is highly dependent on the choice of catalyst and reaction conditions.

Broader Applications in Complex Molecule Construction

This compound is a valuable bifunctional molecule for organic chemists. Its structure, which incorporates both a β-ketoester moiety and a synthetically versatile cyanophenyl group, makes it an important organic building block. organic-chemistry.orgnih.gov These building blocks are fundamental, functionalized molecules used for the bottom-up assembly of more complex molecular architectures, playing a crucial role in medicinal chemistry and materials science. nih.govnih.gov The strategic placement of its reactive sites allows for its participation in a wide array of chemical transformations, leading to the construction of intricate molecular frameworks.

The reactivity of the 1,3-dicarbonyl system in this compound is the cornerstone of its utility as a versatile building block. This functional group arrangement readily participates in condensation reactions with various dinucleophiles to form a multitude of heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and other functional materials. ajol.info The high reactivity of 1,3-diketones provides a broad platform for designing a wide variety of organic compounds. ajol.info

Key synthetic applications include the formation of:

Pyrazoles: The Knorr pyrazole synthesis and related methodologies involve the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. organic-chemistry.orgnih.gov In this reaction, this compound can react with a substituted or unsubstituted hydrazine, leading to the formation of pyrazoles bearing a 4-cyanophenyl group. The reaction is typically regioselective, yielding highly functionalized pyrazole products. nih.gov

Pyrimidines: In reactions such as the Biginelli reaction, a β-ketoester is condensed with an aldehyde and urea or thiourea. This multicomponent reaction allows for the rapid assembly of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. Utilizing this compound in this context would produce pyrimidine derivatives incorporating the cyanophenyl substituent.

Dihydropyridines and Pyridines: The Hantzsch pyridine synthesis is a classic multicomponent reaction that combines an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine. beilstein-journals.org This product can then be oxidized to the corresponding pyridine. Using the title compound as the β-ketoester component yields pyridines with 4-cyanophenyl groups at the 2- and 6-positions.

Other Heterocycles: The versatility of β-ketoesters extends to the synthesis of other heterocyclic systems. For instance, condensation with hydroxylamine can yield isoxazoles. ajol.info Analogous to the reactions of similar building blocks like methyl 3-cyclopropyl-3-oxopropanoate, it can also be used to prepare pyrroles (via reaction with chloroacetone (B47974) and ammonia) and benzofurans (via reaction with benzoquinones). researchgate.net

The following table summarizes some of the key transformations where this compound serves as a foundational building block.

| Heterocyclic Product | Co-reactant(s) | Reaction Name |

| Pyrazole | Hydrazine / Substituted Hydrazines | Knorr Pyrazole Synthesis |

| Pyrimidine / Dihydropyrimidinone | Aldehyde, Urea / Thiourea | Biginelli Reaction |

| Dihydropyridine / Pyridine | Aldehyde, Ammonia | Hantzsch Pyridine Synthesis |

| Isoxazole | Hydroxylamine | - |

| Benzofuran | Benzoquinone | - |

This table illustrates the potential synthetic routes based on the known reactivity of β-ketoesters.

In modern drug discovery, the synthesis of compound libraries—large collections of structurally related molecules—is a cornerstone strategy for identifying new therapeutic agents. nih.gov Organic building blocks that are amenable to various reaction conditions and can be combined with diverse sets of reactants are highly prized for this purpose. nih.gov this compound, with its multiple reactive handles, is an ideal scaffold for generating such libraries.

The core strategy involves systematically varying the other components in multicomponent reactions or sequential syntheses. For example, using the Hantzsch pyridine synthesis, a library of dihydropyridines can be rapidly assembled by reacting this compound with a diverse panel of aldehydes. Each unique aldehyde introduces a different substituent at the 4-position of the resulting dihydropyridine ring, allowing for a thorough exploration of the structure-activity relationship (SAR). nih.gov

Similarly, in pyrazole synthesis, a library can be generated by reacting the title compound with an array of different hydrazine derivatives (e.g., arylhydrazines, alkylhydrazines). This approach introduces diversity at the N1-position of the pyrazole ring. The resulting library of compounds can then be screened for biological activity against a specific target, such as a protein kinase or receptor. nih.gov

The table below provides a hypothetical framework for generating a focused compound library based on this compound.

| Library Type | Core Building Block | Variable Reactant 1 | Variable Reactant 2 | Resulting Scaffold |

| Dihydropyridine Library | This compound | Panel of diverse aldehydes (R-CHO) | Ammonia | 4-Aryl/Alkyl-2,6-bis(4-cyanophenyl)dihydropyridine |

| Pyrazole Library | This compound | Panel of diverse hydrazines (R-NHNH₂) | - | 1-Aryl/Alkyl-5-(4-cyanophenyl)pyrazole |

This systematic approach enables the efficient production of hundreds or thousands of distinct compounds, significantly accelerating the process of discovering molecules with desired biological or material properties.

Computational Chemistry and Theoretical Studies of Methyl 3 4 Cyanophenyl 3 Oxopropanoate

Density Functional Theory (DFT) Investigations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with a good balance between accuracy and computational cost.

The electronic structure of a molecule, including the distribution of electron density and the energies of molecular orbitals, is fundamental to its reactivity. For Methyl 3-(4-cyanophenyl)-3-oxopropanoate, DFT calculations could elucidate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability.

The presence of the electron-withdrawing cyano (-CN) group and the carbonyl (-C=O) groups, along with the phenyl ring, would significantly influence the electronic landscape. These features suggest that the molecule possesses distinct regions of electrophilicity and nucleophilicity, which would be key to its reactivity profile. While specific data is not available, studies on related aromatic ketones and nitriles generally show that the LUMO is often localized on the electron-deficient aromatic ring and carbonyl carbons, making them susceptible to nucleophilic attack.

Table 1: Hypothetical Electronic Properties of this compound based on DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Moderate to Low | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | Low | Suggests a high susceptibility to accept electrons in a reaction. |

| HOMO-LUMO Gap | Relatively Small | A smaller gap often correlates with higher chemical reactivity. |

| Dipole Moment | Non-zero | The asymmetrical distribution of polar groups would result in a significant dipole moment. |

Note: This table is illustrative and based on general principles of computational chemistry for similar functionalized aromatic compounds, as specific published data for this compound is not available.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states and intermediates. This helps in elucidating the step-by-step mechanism of a chemical transformation. For this compound, reactions such as hydrolysis of the ester, reduction of the ketone, or nucleophilic addition to the carbonyl groups could be modeled.

Theoretical studies on similar β-keto esters have shown that they can undergo various reactions, and DFT can help determine the most energetically favorable pathway. For instance, in a condensation reaction, DFT could be used to compare the activation barriers of different possible mechanistic routes.

DFT methods can accurately predict vibrational frequencies, which can be correlated with experimental Fourier-Transform Infrared (FT-IR) spectra. This allows for the assignment of specific spectral bands to the vibrational modes of the molecule.

In a study on a related compound, Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set were employed to generate a theoretical FT-IR spectrum. nih.gov The calculated spectrum was found to be in good agreement with the experimental one, aiding in the structural confirmation of the molecule. nih.gov A similar approach for this compound would be expected to yield a theoretical spectrum that could be used to identify its characteristic vibrational frequencies.

Table 2: Predicted Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode |

| Cyano (C≡N) | ~2230 | Stretching |

| Ketone Carbonyl (C=O) | ~1700-1720 | Stretching |

| Ester Carbonyl (C=O) | ~1735-1750 | Stretching |

| Aromatic C=C | ~1600, ~1480 | Stretching |

| C-O (Ester) | ~1200-1300 | Stretching |

Note: These are expected ranges and would be precisely calculated in a dedicated DFT study.

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Quantum chemical modeling provides a lens to examine the transient species that exist during a chemical reaction, which are often difficult or impossible to observe experimentally.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The height of the energy barrier (activation energy) determines the rate of the reaction. For any proposed reaction involving this compound, quantum chemical modeling could predict these barriers, offering a quantitative measure of the reaction's feasibility.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. Computational models can account for solvation effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules).

For reactions involving a polar molecule like this compound, the polarity of the solvent would be expected to play a crucial role. For example, polar solvents could stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction rate. A comprehensive computational study would need to incorporate these solvation effects to provide a realistic model of the reaction in solution.

An Overview of this compound

This compound is a solid organic compound with the chemical formula C₁₁H₉NO₃. bldpharm.com It is also known by other names such as Methyl 3-(4-cyanophenyl)-3-oxopropionate and 4-Cyanobenzoyl-acetic acid methyl ester. This compound belongs to the class of benzene (B151609) compounds, ketones, and esters. bldpharm.com

Properties and Characteristics

This compound has a molecular weight of 203.19 g/mol . bldpharm.com The ethyl ester analog, Ethyl 3-(4-cyanophenyl)-3-oxopropanoate, has a melting point of 65.0-69.0 °C and a boiling point of 358.1 °C at 760 mmHg. sigmaaldrich.com The physical form of the ethyl ester is a solid. sigmaaldrich.com

Detailed physicochemical properties for a related compound, ethyl 3-(3-cyanophenyl)-2-methyl-3-oxopropanoate, are available and provide insight into the general characteristics of this class of compounds. nih.gov These properties include a molecular weight of 231.25 g/mol , a topological polar surface area of 67.2 Ų, and a complexity of 342. nih.gov It has a hydrogen bond acceptor count of 4 and a rotatable bond count of 5. nih.gov

Synthesis and Reactions

The synthesis of related β-ketoesters has been explored through various methods. One notable approach involves the thermal cascade reactions of diazodicarbonyl compounds. For instance, (E)-Methyl 5-methoxy-2-(4-methoxyphenyl)-3-oxohex-4-enoate was prepared from methyl 2-diazo-3-(4-methoxyphenyl)-3-oxopropanoate and 2-methoxypropene (B42093). rsc.org Another example is the synthesis of (E)-Methyl 5-ethoxy-2-methyl-3-oxopent-4-enoate from methyl 2-diazo-3-oxobutanoate and ethyl vinyl ether. rsc.org

A green synthesis method for methyl 3-cyanobenzoate has been developed from methyl 3-formylbenzoate and hydroxylamine (B1172632) hydrochloride, involving oximation and dehydration reactions. researchgate.net This process highlights the potential for environmentally friendly synthetic routes for related cyanophenyl compounds.

The reactivity of similar compounds has also been investigated. For example, the reaction of methyl 1,2,3-triazine-5-carboxylate with various amidines has been studied, leading to the formation of pyrimidine (B1678525) derivatives. nih.gov Specifically, the reaction with 4-cyanobenzamidine hydrochloride would produce a product structurally related to this compound.

Applications in Organic Synthesis

Compounds like this compound are valuable intermediates in organic synthesis. The SAMP-/RAMP-hydrazone method, for instance, utilizes similar ketone structures for the asymmetric synthesis of a variety of compounds with high stereoselectivity. orgsyn.org This highlights the potential utility of this compound in the synthesis of complex chiral molecules.

Furthermore, the synthesis of various substituted β-ketoesters demonstrates the versatility of this class of compounds as building blocks. For example, Methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate is synthesized from methyl Z-2-(bromomethyl)-4-methylpent-2-enoate. orgsyn.org

Future Research Directions and Emerging Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

Future research will undoubtedly prioritize the development of more efficient and environmentally benign methods for the synthesis of Methyl 3-(4-cyanophenyl)-3-oxopropanoate. A key area of exploration lies in the advancement of catalytic systems that can improve reaction rates, yields, and selectivity while minimizing waste.

One promising approach is the use of heterogeneous catalysts, such as silica-supported boric acid, which has shown high efficiency in the transesterification of β-keto esters under solvent-free conditions. nih.gov The application of such catalysts to the synthesis of this compound could offer significant advantages, including ease of separation, catalyst recyclability, and the elimination of hazardous solvents. nih.gov Further investigation into novel catalytic materials and reaction conditions is warranted to optimize these processes.

Moreover, the exploration of continuous flow technologies presents a significant opportunity for process intensification. Flow chemistry can offer superior control over reaction parameters, leading to improved consistency, safety, and scalability. The development of a continuous flow synthesis for this compound could represent a major step towards a more sustainable and economically viable manufacturing process.

| Synthetic Methodology | Potential Advantages | Key Research Areas |

| Heterogeneous Catalysis | Recyclability, Reduced Waste, Solvent-Free Conditions | Development of novel solid-supported catalysts, Optimization of reaction conditions |

| Continuous Flow Chemistry | Improved Control, Safety, and Scalability | Reactor design, Process parameter optimization, Integration with in-line analytics |

| Biocatalysis | High Selectivity, Mild Reaction Conditions | Enzyme screening and engineering, Process optimization |

Exploration of Novel Chemical Transformations and Reactivity Patterns

The unique molecular architecture of this compound, featuring a β-keto ester functionality and a cyanophenyl group, provides a rich platform for exploring novel chemical transformations. Future research should aim to uncover new reactivity patterns and expand the synthetic utility of this compound.

Given that β-keto esters are valuable synthons in organic synthesis, investigating their participation in a wider range of reactions is a logical next step. nih.govnih.gov For instance, exploring multicomponent reactions involving this compound could lead to the efficient one-pot synthesis of complex heterocyclic structures. The reactivity of the cyanophenyl group also presents opportunities for diverse chemical modifications, such as its conversion to other functional groups, which could lead to a broader range of derivatives with potentially interesting properties.

Furthermore, the synthesis of novel heterocyclic compounds, such as pyrazoles and coumarins, has been achieved from related 3-cyano-pyranones. scispace.comresearchgate.net Investigating similar transformations starting from this compound could open doors to new classes of compounds with potential applications in medicinal chemistry and materials science.

Advanced Computational Approaches for Rational Reaction Design and Optimization

The integration of advanced computational tools is poised to revolutionize the design and optimization of synthetic routes for this compound. In silico screening and theoretical calculations can provide valuable insights into reaction mechanisms, predict the feasibility of synthetic pathways, and guide experimental efforts, thereby reducing the need for extensive trial-and-error experimentation. nih.gov

Computational modeling can be employed to predict which substrates are likely to react successfully, potentially saving significant resources in the drug development process. mit.edu By calculating parameters such as frontier orbital energies, researchers can prescreen potential reactants and reaction conditions to identify the most promising avenues for synthesis. mit.edu This approach has been successfully used to guide the synthesis of complex molecules and could be instrumental in developing novel and efficient routes to this compound and its derivatives. nih.govmit.edu

Future research should focus on developing and applying sophisticated computational models to:

Predict Reaction Outcomes: Elucidate reaction mechanisms and predict product distributions under various conditions.

Optimize Reaction Conditions: Identify optimal temperatures, pressures, catalysts, and solvents for maximizing yield and selectivity.

Design Novel Synthetic Routes: Propose and evaluate new synthetic pathways that are more efficient and sustainable than existing methods. nih.gov

Integration with Green Chemistry Principles in Synthetic Route Development

A paramount goal for future research is the thorough integration of green chemistry principles into all stages of the synthesis and application of this compound. This involves a holistic approach that considers the environmental impact of the entire chemical lifecycle. nih.govthepharmajournal.com

The development of sustainable synthetic methods will be a central theme, with a focus on waste prevention, atom economy, and the use of safer solvents and reagents. nih.govnih.gov Methodologies that utilize renewable feedstocks and operate at lower energy consumption will be prioritized. nih.gov For instance, the use of environmentally benign catalysts and solvent-free reaction conditions are key strategies that align with these principles. nih.gov

To quantitatively assess the "greenness" of different synthetic routes, various green chemistry metrics will be employed. nih.govmdpi.com These metrics provide a framework for evaluating and comparing the environmental performance of chemical processes.

| Green Chemistry Metric | Description | Relevance to Synthesis |

| Atom Economy | Measures the efficiency of a reaction in converting reactants to the desired product. mdpi.com | Guides the selection of reactions that maximize the incorporation of starting materials into the final product. |

| E-Factor | Quantifies the amount of waste generated per unit of product. nih.gov | Helps to identify and minimize waste streams in the synthetic process. |

| Reaction Mass Efficiency (RME) | Considers the mass of all reactants, solvents, and reagents relative to the mass of the product. nih.gov | Provides a comprehensive measure of the overall mass efficiency of a synthesis. |

| Process Mass Intensity (PMI) | Calculates the total mass input (raw materials, solvents, etc.) relative to the mass of the final product. | A key metric for evaluating the overall sustainability of a manufacturing process. |

By systematically applying these principles and metrics, future research can ensure that the synthesis of this compound is not only chemically efficient but also environmentally responsible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.